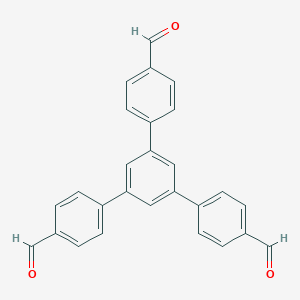

1,3,5-Tris(p-formylphenyl)benzene

Beschreibung

BenchChem offers high-quality 1,3,5-Tris(p-formylphenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(p-formylphenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that has garnered significant interest in the fields of materials science and organic chemistry.[1] Its rigid, planar structure, featuring a central benzene ring connected to three p-formylphenyl groups, makes it an ideal building block for the synthesis of complex macromolecular structures, most notably Covalent Organic Frameworks (COFs).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of TFPB, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on areas relevant to drug development professionals.

Physical and Chemical Properties

1,3,5-Tris(p-formylphenyl)benzene is a white to light yellow crystalline solid.[2] It is air-sensitive and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 10°C and 25°C.[3] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₁₈O₃ | [3] |

| Molecular Weight | 390.43 g/mol | [3] |

| CAS Number | 118688-53-2 | [1] |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | 230-234 °C, 250 °C | [1][3] |

Solubility

| Solvent | Solubility | Reference |

| Dichloromethane (DCM) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.09 (s, 3H, -CHO), δ 7.60–8.0 (m, 24H, Ar-H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0 (C=O), δ 125.5–146.7 (Ar-C) | [1] |

| FT-IR (KBr) | 1695–1705 cm⁻¹ (C=O stretch), 3050–3100 cm⁻¹ (Aromatic C-H stretch) | [1] |

Experimental Protocols

Synthesis of 1,3,5-Tris(p-formylphenyl)benzene via Suzuki-Miyaura Coupling

The most common method for synthesizing TFPB is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a tri-substituted benzene core with a boronic acid derivative in the presence of a palladium catalyst.

Materials:

-

1,3,5-Tris(4-bromophenyl)benzene

-

4-Formylphenylboronic acid

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[1]

-

Tetrahydrofuran (THF)/water or Toluene/ethanol/water mixture[1]

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate/acetone mixture)[1]

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), 4-formylphenylboronic acid (3.3 eq), the palladium catalyst (e.g., 3-5 mol %), and the base (e.g., 2.0 eq per bromine).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent mixture (e.g., a 4:1 mixture of THF and water) via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 12 to 72 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane.[5] Dry the combined organic layers over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is often purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate/acetone mixture (e.g., 7.5:1.5:1) to yield the pure 1,3,5-Tris(p-formylphenyl)benzene.[1]

Synthesis workflow for 1,3,5-Tris(p-formylphenyl)benzene.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified TFPB in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The characteristic aldehyde proton signal should appear around δ 10.09 ppm in the ¹H NMR spectrum.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet containing a small amount of the TFPB sample. Alternatively, acquire the spectrum using an ATR accessory. The spectrum should show a strong absorption band in the region of 1695–1705 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde group.[1]

-

Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of 390.43 g/mol .

Applications in Research and Development

The primary application of 1,3,5-Tris(p-formylphenyl)benzene is as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[1] The aldehyde functional groups of TFPB readily react with amines to form stable imine linkages, leading to the formation of highly ordered, porous, and crystalline two-dimensional or three-dimensional networks.[1]

Covalent Organic Frameworks (COFs) for Drug Delivery

For drug development professionals, the application of TFPB-based COFs in drug delivery systems is of particular interest. The inherent properties of COFs, such as high surface area, tunable pore size, and the potential for functionalization, make them promising candidates for advanced drug carriers.[6]

Key Advantages of TFPB-based COFs in Drug Delivery:

-

High Drug Loading Capacity: The porous nature of COFs allows for the encapsulation of a significant amount of drug molecules within their framework.[7]

-

Controlled Release: The release of the encapsulated drug can be controlled by designing the COF with specific linkers that are sensitive to stimuli such as pH, temperature, or specific enzymes found in the target environment.[6]

-

Biocompatibility: COFs are constructed from organic building blocks, which can be chosen to ensure biocompatibility and reduce toxicity.[8]

-

Targeted Delivery: The surface of the COF nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]

Logical workflow of TFPB in COF-based drug delivery.

Other Potential Applications

-

Gas Storage and Separation: The high porosity and tunable pore sizes of TFPB-based COFs make them suitable for the selective adsorption and storage of gases like carbon dioxide and hydrogen.[9]

-

Catalysis: COFs can serve as platforms for immobilizing catalytic species, enhancing their stability and reusability.

-

Sensing: The integration of fluorescent moieties into TFPB-derived COFs allows for the development of sensors for the detection of various analytes, including nitroaromatic compounds.[1]

Conclusion

1,3,5-Tris(p-formylphenyl)benzene is a key building block in the rapidly advancing field of porous organic materials. Its well-defined structure and reactive aldehyde groups enable the precise construction of Covalent Organic Frameworks with a wide range of applications. For researchers in drug development, the potential of TFPB-based COFs as highly tunable and efficient drug delivery platforms presents an exciting frontier for the development of next-generation therapeutics. The detailed protocols and property data provided in this guide aim to facilitate further research and innovation in this promising area.

References

- 1. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | FT58679 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 7. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: A Core Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that has garnered significant interest in the fields of materials science and organic chemistry.[1][2] Its rigid, planar structure, featuring a central benzene ring connected to three p-formylphenyl groups, makes it an exceptional building block for the synthesis of advanced porous materials, most notably Covalent Organic Frameworks (COFs).[1][2] The aldehyde functionalities provide reactive sites for the formation of stable covalent linkages, leading to the construction of highly ordered, crystalline, and porous two- and three-dimensional networks. These resulting materials exhibit promising applications in gas storage and separation, catalysis, sensing, and optoelectronics. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 1,3,5-Tris(p-formylphenyl)benzene.

Molecular Structure and Properties

The fundamental characteristics of 1,3,5-Tris(p-formylphenyl)benzene are summarized in the tables below. The molecule's C3 symmetry and extended aromatic system are key determinants of its physical and chemical properties.

Table 1: General Information and Identifiers

| Property | Value |

| Systematic Name | 4,4',4''-(Benzene-1,3,5-triyl)tribenzaldehyde |

| IUPAC Name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde[3] |

| CAS Number | 118688-53-2[1][2][4][5][6] |

| Molecular Formula | C₂₇H₁₈O₃[2] |

| Molecular Weight | 390.43 g/mol [2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 230-234 °C[1] |

| Solubility | Soluble in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1] |

| Thermal Stability | Thermally stable, with a high decomposition temperature |

Molecular Structure Visualization

The molecular structure of 1,3,5-Tris(p-formylphenyl)benzene is depicted below. The central benzene ring is shown in blue, the interconnecting phenyl rings in green, and the formyl groups in red.

References

- 1. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]

- 2. 1,3,5-Tris (4-formylphenyl)benzene - CD Bioparticles [cd-bioparticles.net]

- 3. 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ossila.com [ossila.com]

A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This document details its melting point, solubility characteristics, and a standard experimental protocol for its synthesis.

Core Properties of 1,3,5-Tris(p-formylphenyl)benzene

1,3,5-Tris(p-formylphenyl)benzene is a trifunctional aromatic aldehyde with the chemical formula C₂₇H₁₈O₃.[1] Its rigid, planar structure, stemming from a central benzene ring symmetrically substituted with three p-formylphenyl groups, makes it an ideal component for creating porous, crystalline materials.[1]

Data Presentation: Physical Properties

The quantitative physical data for 1,3,5-Tris(p-formylphenyl)benzene is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | ~390.4 g/mol | [1][2][4][5][6] |

| CAS Number | 118688-53-2 | [1][2][4][6][7] |

| Appearance | White to light yellow powder/crystal | [6][8] |

| Melting Point | 230-234 °C | [1] |

| 248-252 °C | [4] | |

| 250 °C | [2][6] | |

| Purity | Min. 96.0% (HPLC) | [6][8] |

Solubility Profile

While quantitative solubility data is not extensively published, the solubility of 1,3,5-Tris(p-formylphenyl)benzene in various solvents can be inferred from its synthesis, purification, and analytical procedures. The compound exhibits solubility in several common organic solvents, particularly at elevated temperatures.

Data Presentation: Qualitative Solubility

| Solvent | Solubility Insight | Context | Source(s) |

| Tetrahydrofuran (THF) | Soluble, especially with heating. | Used as a solvent in Suzuki coupling synthesis reactions, often in a mixture with water. | [1][3] |

| Dichloromethane (CH₂Cl₂) | Soluble. | Used as an extraction solvent and as the mobile phase in silica gel column chromatography for purification. | [3] |

| Chloroform (CHCl₃) | Soluble. | Used as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy analysis. | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble. | Used as a solvent for the synthesis of Covalent Organic Frameworks (COFs). | [9] |

It is noted that related nitro-derivatives of similar compounds exhibit poor solubility in polar solvents, which may suggest limited solubility of TFPB in highly polar media like water under ambient conditions.[1]

Experimental Protocols: Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

The primary method for synthesizing 1,3,5-Tris(p-formylphenyl)benzene is the Suzuki-Miyaura cross-coupling reaction.[1] The following protocol is a representative example.

Objective: To synthesize 1,3,5-Tris(p-formylphenyl)benzene via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

1,3,5-Tris(4-bromophenyl)benzene

-

4-Formylphenylboronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or similar palladium catalyst[1]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene and 4-formylphenylboronic acid in tetrahydrofuran (THF).

-

Base Addition: Add an aqueous solution of potassium carbonate (e.g., 2.0 M) to the mixture. The base is crucial for the transmetalation step of the catalytic cycle.[1][3]

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst and reactants.[3]

-

Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, to the reaction mixture.[1][3]

-

Reflux: Heat the mixture to reflux (typically around 80-90 °C) and maintain for a period of 12 to 72 hours, depending on the specific reactants and catalyst loading.[1][3]

-

Work-up: After cooling to room temperature, extract the product into an organic solvent like dichloromethane.[3]

-

Drying and Concentration: Collect the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude residue by column chromatography on a silica gel column to obtain the final product as a solid.[3]

Visualization of Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: Synthesis workflow for 1,3,5-Tris(p-formylphenyl)benzene.

References

- 1. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 [chemicalbook.com]

- 8. 1,3,5-Tris(4-formylphenyl)benzene | 118688-53-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing of 1,3,5-Tris(p-formylphenyl)benzene for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB), with CAS Number 118688-53-2, is a key organic building block, notable for its trifunctional aldehyde groups arranged in a rigid, planar C3-symmetric structure.[1] This molecular architecture makes it an invaluable precursor in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs).[1] The aldehyde functionalities readily undergo condensation reactions, such as imine formation, with amine-containing molecules to create porous, crystalline, and highly stable two- and three-dimensional polymers.[1] These resulting COFs are of significant interest in diverse applications including gas storage and separation, catalysis, sensing, and as potential platforms for drug delivery systems. This guide provides an in-depth overview of commercial suppliers, pricing, and a detailed synthesis protocol for TFPB to aid researchers in its procurement and application.

Physicochemical Properties

-

Appearance: White to light yellow or light orange powder/crystal[4]

-

Solubility: Soluble in solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1]

Commercial Supplier Analysis

The availability and cost of 1,3,5-Tris(p-formylphenyl)benzene can vary between suppliers. The following table summarizes offerings from several key chemical vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Biosynth | FT58679 | Not Specified | 500 mg, 1 g | $220.00 (500 mg), $340.00 (1 g)[5] |

| Tokyo Chemical Industry (TCI) | F1252 | >96.0% (HPLC) | 200 mg, 1 g | $339.00 (1 g) |

| Benchchem | B054969 | Not Specified | Inquire for details | Inquire for details[2] |

| Ossila | Not Specified | >98% | Inquire for details | Inquire for details[1] |

| Carl ROTH | 6205 | ≥95 % | 500 mg, 1 g, 2 g, 5 g | €246.20 (500 mg)[6] |

| Lab Pro Inc. | F1252-200MG | Min. 96.0% (HPLC) | 200 mg | Inquire for details[7] |

| Alfa Chemistry | ACM-MO-118688532 | 95% | Inquire for details | Inquire for details[4] |

| CP Lab Safety | Not Specified | 97% | 10 g | Inquire for details[8] |

Experimental Protocol: Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

The most common laboratory-scale synthesis of 1,3,5-Tris(p-formylphenyl)benzene is achieved via a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between a boronic acid and a halide.

Materials:

-

1,3,5-Tribromobenzene

-

4-Formylphenylboronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen gas supply

Procedure:

-

To a round-bottom flask, add 1,3,5-tribromobenzene and 4-formylphenylboronic acid (3.3 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

-

Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

-

Bubble nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (typically 5-10 mol%).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane (3 x volume of THF).

-

Combine the organic layers and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to yield 1,3,5-Tris(p-formylphenyl)benzene as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,3,5-Tris(p-formylphenyl)benzene via the Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura synthesis of 1,3,5-Tris(p-formylphenyl)benzene.

Application in Covalent Organic Framework (COF) Synthesis

This diagram shows the logical relationship of how 1,3,5-Tris(p-formylphenyl)benzene is utilized as a building block in the formation of an imine-linked Covalent Organic Framework.

Caption: TFPB as a precursor for imine-linked COF synthesis.

References

- 1. ossila.com [ossila.com]

- 2. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]

- 3. 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-tris(p-formylphenyl)benzene suppliers USA [americanchemicalsuppliers.com]

- 5. biosynth.com [biosynth.com]

- 6. 1,3,5-Tris(p-formylphenyl)benzene, 500 mg, CAS No. 118688-53-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 7. labproinc.com [labproinc.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

This guide provides a comprehensive overview of the primary synthetic route for 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the development of covalent organic frameworks (COFs) and other advanced materials.[1][2][3] The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The most prevalent and efficient method for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene is the Suzuki-Miyaura cross-coupling reaction.[2][4] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound. In the case of TFPB synthesis, the reaction involves the coupling of 1,3,5-tribromobenzene with three equivalents of 4-formylphenylboronic acid.[4]

The overall reaction is as follows:

C₆H₃Br₃ + 3(OHC-C₆H₄-B(OH)₂) → C₆H₃(C₆H₄CHO)₃ + 3HBr + 3B(OH)₃

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene via the Suzuki-Miyaura coupling reaction. The protocol is adapted from established procedures for similar Suzuki coupling reactions.[5]

Materials:

-

1,3,5-Tribromobenzene

-

4-Formylphenylboronic acid

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-tribromobenzene (1.0 eq) and 4-formylphenylboronic acid (3.3 eq) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove any dissolved oxygen. Maintain the inert atmosphere throughout the reaction.

-

Addition of Base and Catalyst: To the stirred solution, add potassium carbonate (4.0 eq) followed by the bis(triphenylphosphine)palladium(II) chloride catalyst (0.03 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,3,5-Tris(p-formylphenyl)benzene as a solid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene. The yield is based on a similar reported Suzuki coupling reaction.[5]

| Parameter | Value | Reference |

| Starting Materials | ||

| 1,3,5-Tribromobenzene | 1.0 equivalent | [4] |

| 4-Formylphenylboronic acid | 3.3 equivalents | [4] |

| Reagents & Catalyst | ||

| Potassium carbonate | 4.0 equivalents | [5] |

| Bis(triphenylphosphine)palladium(II) chloride | 0.03 equivalents | [5] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran/Water | [5] |

| Temperature | Reflux (~66 °C) | [5] |

| Reaction Time | 12 - 24 hours | [5] |

| Product Information | ||

| Yield | ~81% (expected) | [5] |

| Molecular Formula | C₂₇H₁₈O₃ | [6] |

| Molecular Weight | 390.43 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 230 - 234 °C | [7] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1,3,5-Tris(p-formylphenyl)benzene.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfachemic.com [alfachemic.com]

Triphenylbenzene Core Ligands for Covalent Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triphenylbenzene (TPB) core ligands as fundamental building blocks for the synthesis of Covalent Organic Frameworks (COFs). It covers their synthesis, characterization, and applications, with a particular focus on their potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate understanding and further research in this burgeoning field.

Introduction to Triphenylbenzene-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their high surface area, tunable porosity, and exceptional chemical and thermal stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and biomedicine.[1][2]

Triphenylbenzene (TPB) and its derivatives are planar, C3-symmetric molecules that serve as excellent core ligands for the construction of 2D COFs. The rigid and highly aromatic nature of the TPB core imparts significant stability to the resulting COF structure. By functionalizing the peripheral phenyl rings of the TPB core with reactive groups such as amines (e.g., 1,3,5-tris(4-aminophenyl)benzene or TAPB), aldehydes, or boronic acids, these ligands can be covalently linked with other complementary building blocks to form extended, porous networks. The specific geometry of the TPB linker directs the formation of predictable and ordered pore structures within the COF.[3]

Synthesis and Experimental Protocols

The synthesis of TPB-based COFs typically proceeds via condensation reactions that form dynamic covalent bonds, such as imine, boronate ester, or β-ketoenamine linkages. The reversibility of these reactions is crucial for the "error-correction" process that leads to the formation of a crystalline, thermodynamically stable framework over an amorphous one. Solvothermal synthesis is a common method employed for the production of high-quality TPB-based COFs.

General Synthesis of an Imine-Linked TPB-Based COF (TFB-TAPB COF)

This protocol describes the synthesis of a representative imine-linked COF from 1,3,5-triformylbenzene (TFB) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Experimental Protocol:

-

Preparation of the Monomer Solution: In a 20 mL glass vial, 1,3,5-tris(4-aminophenyl)benzene (TAPB) (52.9 mg, 0.15 mmol) and 1,3,5-triformylbenzene (TFB) (26.8 mg, 0.15 mmol) are mixed.[1]

-

Addition of Solvents and Catalyst: To the vial, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 1.0 mL of 6 M aqueous acetic acid.[1]

-

Homogenization: The mixture is sonicated for 15 minutes to ensure a homogeneous dispersion of the monomers.[1]

-

Degassing: The vial is flash-frozen in a liquid nitrogen bath (77 K) and degassed under vacuum.[1]

-

Sealing and Solvothermal Reaction: The vial is sealed and heated in an oven at 120 °C for 3 days.[1]

-

Work-up and Purification: After cooling to room temperature, the resulting solid product is collected by filtration and washed sequentially with acetone and water to remove any unreacted monomers and catalyst. The purified COF is then dried under vacuum at 120 °C overnight.[1]

Characterization of TPB-Based COFs

The structural and physical properties of TPB-based COFs are typically characterized using a suite of analytical techniques:

-

Powder X-ray Diffraction (PXRD): Confirms the crystallinity and determines the pore structure of the COF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of the covalent linkages (e.g., imine C=N stretching) and the disappearance of the reactive groups from the monomers.

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the COF.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the material.

Quantitative Data Summary

The table below summarizes key quantitative data for some representative triphenylbenzene-based COFs.

| COF Name | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| TFB-TAPB COF | Imine | 771 | 1.2-1.5 | >400 | [4] |

| HHU-COF-1 | Imine | 2352 | ~1.2 | ~450 | [5] |

| HHU-COF-2 (fluorinated) | Imine | 1356 | ~1.2 | ~450 | [5] |

| Cz-COF | Imine | 589 | 1.6 | >400 | [6] |

| Tz-COF | Imine | 654 | 1.5 | >400 | [6] |

Applications in Drug Delivery

The inherent porosity and the ability to functionalize the framework make TPB-based COFs promising candidates for drug delivery applications. The uniform and tunable pore sizes allow for the encapsulation of therapeutic molecules, while the chemical nature of the framework can be designed to control the release of the drug cargo.

pH-Responsive Drug Release

A key strategy for controlled drug delivery is to exploit the physiological differences between healthy and diseased tissues. For instance, the microenvironment of solid tumors is often more acidic (pH ~5.5) than that of healthy tissues (pH ~7.4). Imine-linked TPB-based COFs are susceptible to hydrolysis under acidic conditions. This property can be harnessed for pH-triggered drug release. When a drug-loaded COF nanocarrier is internalized by cancer cells into the acidic endosomes or lysosomes, the imine bonds are cleaved, leading to the degradation of the COF framework and the subsequent release of the encapsulated drug directly at the target site. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing its systemic side effects.

Visual Diagrams

Rational Design Workflow for Functional COFs

Caption: A workflow for the rational design of triphenylbenzene-based COFs.

Experimental Workflow for TFB-TAPB COF Synthesis

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3,5-Tris(p-formylphenyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials.[1][2] The following sections present its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural confirmation of 1,3,5-Tris(p-formylphenyl)benzene is primarily achieved through NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive information about the molecular structure of TFPB.

Table 1: ¹H NMR Spectroscopic Data for 1,3,5-Tris(p-formylphenyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.09 | Singlet (s) | 3H | Aldehyde Protons (-CHO) |

| 7.60–8.0 | Multiplet (m) | 12H | Aromatic Protons |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for 1,3,5-Tris(p-formylphenyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | Aldehyde Carbons (-CHO) |

| 125.5–146.7 | Aromatic Carbons |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

The IR spectrum of TFPB shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for 1,3,5-Tris(p-formylphenyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1695–1705 | Sharp | C=O Stretch (Aldehyde) |

| 3050–3100 | - | Aromatic C-H Stretch |

| [1] |

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of 1,3,5-Tris(p-formylphenyl)benzene in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

FT-IR Spectroscopy Protocol

The FT-IR spectrum is obtained using a Fourier-transform infrared spectrophotometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Synthesis and Characterization Workflow

The synthesis of 1,3,5-Tris(p-formylphenyl)benzene is commonly achieved via a Suzuki-Miyaura coupling reaction, followed by purification and spectroscopic characterization to confirm the structure of the final product.[1]

Caption: Workflow for the synthesis and characterization of 1,3,5-Tris(p-formylphenyl)benzene.

References

An In-depth Technical Guide to the Core Characteristics of Trifunctional Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of trifunctional aromatic aldehydes, a class of organic compounds with significant applications in pharmaceutical research, materials science, and fine chemical synthesis. This document details their chemical properties, spectroscopic signatures, and synthesis methodologies, with a focus on providing practical information for laboratory applications.

Core Chemical Characteristics

Trifunctional aromatic aldehydes are characterized by a benzene ring substituted with one aldehyde group (-CHO) and three other functional groups. These additional functionalities, typically hydroxyl (-OH) or methoxy (-OCH₃) groups, significantly influence the reactivity of the aromatic ring and the aldehyde group, as well as the molecule's overall physical and biological properties. The position of these substituents on the aromatic ring leads to various isomers with distinct characteristics.

Reactivity: The aldehyde group is susceptible to nucleophilic addition and oxidation reactions. The presence of electron-donating groups like hydroxyl and methoxy groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, with the directing effects of the substituents determining the position of incoming groups. For instance, the -CHO group is a meta-directing group.[1]

Biological Significance: Many trifunctional aromatic aldehydes are naturally occurring or derived from natural products and exhibit a range of biological activities.[2] Vanillin and syringaldehyde, for example, are known for their antioxidant and anti-inflammatory properties, making them valuable lead compounds in drug discovery.[3][4][5][6][7]

Featured Trifunctional Aromatic Aldehydes

This guide focuses on four prominent examples of trifunctional aromatic aldehydes:

-

2,3,4-Trihydroxybenzaldehyde: A key intermediate in the synthesis of pharmaceuticals.[8]

-

2,4,5-Trihydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.

-

3,4,5-Trimethoxybenzaldehyde: A precursor for the synthesis of the antibacterial drug trimethoprim.

-

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): A lignin-derived compound with antioxidant and anti-inflammatory properties.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the featured trifunctional aromatic aldehydes, facilitating easy comparison of their physical and spectroscopic properties.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,3,4-Trihydroxybenzaldehyde | C₇H₆O₄ | 154.12 | 159-161 |

| 2,4,5-Trihydroxybenzaldehyde | C₇H₆O₄ | 154.12 | 223-225 |

| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 74-75 |

| Syringaldehyde | C₉H₁₀O₄ | 182.17 | 110-113 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2,3,4-Trihydroxybenzaldehyde | 9.6 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H), 5.0-6.0 (br s, 3H, OH) | ~190 (CHO), 150-160 (C-OH), 110-130 (C-H, C-C) | ~3300-3500 (O-H), ~1650 (C=O), ~1500-1600 (C=C) |

| 2,4,5-Trihydroxybenzaldehyde | 9.5 (s, 1H, CHO), 6.5 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H) | ~191 (CHO), 150-160 (C-OH), 105-120 (C-H, C-C) | ~3200-3500 (O-H), ~1640 (C=O), ~1500-1600 (C=C) |

| 3,4,5-Trimethoxybenzaldehyde | 9.8 (s, 1H, CHO), 7.1 (s, 2H, Ar-H), 3.9 (s, 9H, OCH₃) | 191.1 (CHO), 153.6 (C-OCH₃), 142.7 (C-CHO), 106.6 (C-H), 56.3 (OCH₃) | ~2940, 2840 (C-H), ~1690 (C=O), ~1590, 1500 (C=C) |

| Syringaldehyde | 9.8 (s, 1H, CHO), 7.1 (s, 2H, Ar-H), 6.0 (s, 1H, OH), 3.9 (s, 6H, OCH₃) | 191.0 (CHO), 148.5 (C-OH), 147.5 (C-OCH₃), 107.8 (C-H), 56.4 (OCH₃) | ~3200-3400 (O-H), ~2940, 2840 (C-H), ~1680 (C=O), ~1600, 1510 (C=C) |

Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. The provided data is a general representation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trifunctional aromatic aldehydes.

Synthesis of 2,3,4-Trihydroxybenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9] This protocol adapts the reaction for the synthesis of 2,3,4-trihydroxybenzaldehyde from pyrogallol.

Materials:

-

Pyrogallol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve pyrogallol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Slowly add chloroform via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained.

-

After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 2,3,4-trihydroxybenzaldehyde.[2][10]

Synthesis of 3,4,5-Trimethoxybenzaldehyde via Rosenmund Reduction

The Rosenmund reduction is a hydrogenation process that reduces an acyl chloride to an aldehyde.[11][12] This protocol details the synthesis of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoyl chloride.[4][13]

Materials:

-

3,4,5-Trimethoxybenzoyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (5%)

-

Quinoline S (catalyst poison)

-

Anhydrous toluene

-

Hydrogen gas (H₂)

-

Anhydrous sodium acetate

Procedure:

-

To a pressure vessel, add anhydrous toluene, anhydrous sodium acetate, and the Pd/BaSO₄ catalyst.[13]

-

Add 3,4,5-trimethoxybenzoyl chloride and a small amount of Quinoline S to the mixture.[13]

-

Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.[13]

-

Stir the mixture vigorously at room temperature for 1 hour, then heat to 35-40°C for 2 hours.[13]

-

Continue stirring overnight as the reaction cools to room temperature.[13]

-

Carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with a 5% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 3,4,5-trimethoxybenzaldehyde.[13]

Synthesis of Syringaldehyde from Vanillin

This two-step synthesis involves the iodination of vanillin followed by a copper-catalyzed methoxylation.[14][15]

Step 1: Synthesis of 5-Iodovanillin

-

Dissolve vanillin and potassium iodide in 95% ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add a sodium hypochlorite solution (bleach) with constant stirring over 20 minutes.

-

After addition, remove the ice bath and continue stirring at room temperature for another 20 minutes.

-

Neutralize the excess iodine and hypochlorite by adding sodium thiosulfate.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure 5-iodovanillin.

Step 2: Synthesis of Syringaldehyde

-

In a pressure vessel, combine 5-iodovanillin, anhydrous methanol, sodium methoxide, and a copper catalyst (e.g., copper turnings).[14][16]

-

Heat the mixture to approximately 130°C for one hour.[14][16]

-

After cooling, dilute the reaction mixture with water and filter to remove the copper catalyst.

-

Extract the product into an organic solvent (e.g., chloroform).

-

The crude syringaldehyde can be purified by forming a bisulfite adduct, followed by regeneration of the aldehyde, or by column chromatography.[17]

Signaling Pathways and Mechanistic Diagrams

Trifunctional aromatic aldehydes, particularly those found in nature, are known to interact with various biological pathways. The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by vanillin and syringaldehyde.

Vanillin's Anti-Inflammatory Effect via NF-κB Pathway Inhibition

Vanillin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][7][18] This pathway is crucial in regulating the expression of pro-inflammatory cytokines.

References

- 1. US3517066A - Rosenmund process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Syringaldehyde Mitigates Cyclophosphamide-Induced Liver and Kidney Toxicity in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through Modulation of the Nrf2/HO-1/NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation | In Vivo [iv.iiarjournals.org]

- 7. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1,3,5-Tris(p-formylphenyl)benzene in Crafting Advanced Covalent Organic Frameworks for Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) have emerged as a revolutionary class of porous crystalline polymers with vast potential in diverse scientific fields, including materials science, catalysis, and biomedicine. Their tailorable porosity, high surface area, and exceptional stability make them ideal candidates for sophisticated applications. Within the diverse library of molecular building blocks used to construct COFs, 1,3,5-Tris(p-formylphenyl)benzene (TFPB) has distinguished itself as a cornerstone linker. This technical guide delves into the integral role of TFPB in the design and synthesis of COFs, with a particular focus on their application as advanced drug delivery systems. We will explore the synthesis and characterization of TFPB-based COFs, their performance in encapsulating and releasing therapeutic agents, and the detailed experimental protocols that underpin these innovations.

1,3,5-Tris(p-formylphenyl)benzene is a highly symmetrical, trigonal planar molecule featuring a central benzene ring functionalized with three p-formylphenyl arms. This specific geometry and the presence of reactive aldehyde groups make TFPB an exceptional building block for the construction of two-dimensional (2D) COFs with predictable and well-defined porous structures. The inherent porosity and the ability to functionalize the framework post-synthetically allow for the loading of various drug molecules, while the chemical nature of the COF backbone can be engineered for controlled release, often in response to specific biological triggers such as pH.

Synthesis and Characterization of TFPB-Based Covalent Organic Frameworks

The synthesis of TFPB-based COFs predominantly proceeds through Schiff base condensation reactions, where the aldehyde groups of TFPB react with multivalent amine linkers to form stable imine bonds. This reversible reaction allows for the correction of defects during the crystallization process, leading to highly ordered and crystalline frameworks.

A typical solvothermal synthesis involves the reaction of TFPB with an amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), in a mixture of organic solvents, often in the presence of an acidic catalyst like acetic acid. The reaction mixture is sealed in a vessel and heated for a period of time, during which the COF precipitates as a crystalline powder. More recent advancements have also enabled the synthesis of TFPB-based COFs under ambient aqueous conditions, offering a more environmentally friendly approach.

The resulting TFPB-based COFs are characterized by a suite of analytical techniques to confirm their structure, porosity, and stability. Powder X-ray diffraction (PXRD) is crucial for verifying the crystallinity and determining the pore structure of the COF. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the imine linkages. The morphology and particle size are typically assessed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). The porosity and surface area are quantified by nitrogen adsorption-desorption isotherms, commonly analyzed using the Brunauer-Emmett-Teller (BET) method.

TFPB-Based COFs in Drug Delivery Applications

The unique properties of TFPB-based COFs make them highly promising platforms for drug delivery. Their high surface area and porous nature allow for efficient loading of therapeutic agents, while the chemical environment within the pores can be tailored to control the release of the drug.

Quantitative Data on TFPB-Based COFs for Drug Delivery

The following tables summarize key quantitative data for various TFPB-based COFs that have been investigated for drug delivery applications.

| COF Name | Amine Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loaded | Drug Loading Capacity (wt%) | Reference |

| TFPB-TAPB COF | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | ~771 | Not specified | Doxorubicin (DOX) | ~18 | [1] |

| PI-2-COF | Not specified | Not specified | Not specified | 5-Fluorouracil (5-FU) | ~30 | [1] |

| PI-3-COF | Not specified | Not specified | Not specified | 5-Fluorouracil (5-FU) | ~30 | [1] |

| F68@SS-COFs | Not specified | Not specified | Not specified | Doxorubicin (DOX) | ~21 | [2] |

| COF Name | Drug Loaded | Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| DOX-loaded HY/SS-CONs | Doxorubicin (DOX) | PBS, pH 7.4 | ~10 | 72 | [3][4] |

| DOX-loaded HY/SS-CONs | Doxorubicin (DOX) | PBS, pH 5.0 + 10 mM GSH | ~80 | 72 | [3][4] |

| 5-FU@DF-TAPB-COF | 5-Fluorouracil (5-FU) | PBS, pH 7.4 | ~80 | 72 | |

| 5-FU@PI-COFs | 5-Fluorouracil (5-FU) | Not specified | 100 | Not specified | [2] |

Experimental Protocols

Solvothermal Synthesis of TFPB-TAPB COF

Materials:

-

1,3,5-Tris(p-formylphenyl)benzene (TFPB)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane

-

Mesitylene

-

6 M Acetic Acid

Procedure:

-

In a Pyrex tube, combine TFPB (e.g., 0.1 mmol) and TAPB (e.g., 0.1 mmol).

-

Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1, e.g., 1 mL).

-

Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution).

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the solid product extensively with anhydrous acetone and tetrahydrofuran to remove unreacted monomers and catalyst.

-

Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Doxorubicin (DOX) Loading into TFPB-TAPB COF

Materials:

-

Synthesized TFPB-TAPB COF

-

Doxorubicin hydrochloride (DOX·HCl)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Disperse a known amount of TFPB-TAPB COF (e.g., 10 mg) in a solution of DOX·HCl in deionized water (e.g., 1 mg/mL, 10 mL).

-

Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.

-

Collect the DOX-loaded COF by centrifugation (e.g., 10,000 rpm for 10 minutes).

-

Wash the product repeatedly with deionized water to remove any surface-adsorbed DOX.

-

Dry the DOX@TFPB-TAPB COF under vacuum.

-

To determine the drug loading capacity, dissolve a known weight of the DOX-loaded COF in a suitable solvent (e.g., by acid digestion) and measure the DOX concentration using UV-Vis spectroscopy at its characteristic absorption wavelength (around 480 nm). The loading capacity is calculated as: (weight of loaded drug / weight of drug-loaded COF) x 100%.

In Vitro pH-Responsive Drug Release Study

Materials:

-

DOX@TFPB-TAPB COF

-

Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

-

Acetate buffer at pH 5.0 (simulating the acidic tumor microenvironment)

Procedure:

-

Disperse a known amount of DOX@TFPB-TAPB COF (e.g., 5 mg) in a specific volume of release medium (e.g., 10 mL of PBS at pH 7.4 or acetate buffer at pH 5.0).

-

Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a larger volume of the corresponding release medium (e.g., 40 mL) and maintain it at 37 °C with gentle shaking.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Determine the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug release at each time point relative to the total amount of drug loaded.

Visualizing Workflows and Pathways

Synthesis Workflow of TFPB-TAPB COF

Caption: Workflow for the solvothermal synthesis of TFPB-TAPB COF.

Drug Loading and Release Workflow

Caption: Process of drug loading and pH-triggered release from a TFPB-based COF.

Cellular Uptake and Mechanism of Action

Caption: Cellular uptake and mechanism of action for a drug-loaded TFPB-based COF.

Conclusion

1,3,5-Tris(p-formylphenyl)benzene has proven to be an invaluable building block in the development of covalent organic frameworks for biomedical applications. Its rigid, symmetric structure and reactive aldehyde functionalities enable the predictable synthesis of highly crystalline and porous materials. TFPB-based COFs have demonstrated significant promise as drug delivery vehicles, offering high loading capacities and controlled, stimulus-responsive release of therapeutic agents. The ability to tailor the properties of these COFs at a molecular level provides a powerful platform for the design of next-generation drug delivery systems. Further research into the in vivo behavior, biocompatibility, and targeted delivery mechanisms of TFPB-based COFs will undoubtedly pave the way for their translation into clinical applications, offering new hope for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]

- 3. Sequential Application of Anti-Cancer Drugs Enhances Cell Death by Re-wiring Apoptotic Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Imine-Linked Covalent Organic Frameworks (COFs) using 1,3,5-Tris(p-formylphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] Imine-linked COFs, formed through the condensation reaction between aldehydes and amines, are particularly noteworthy due to the reversibility of the imine bond formation, which facilitates error correction during synthesis, leading to highly crystalline materials.

This document provides detailed application notes and protocols for the synthesis of imine-linked COFs using the versatile triangular building block, 1,3,5-Tris(p-formylphenyl)benzene (TFPB). Furthermore, it outlines a specific application in the field of drug delivery, demonstrating the potential of these materials in biomedical applications.

Synthesis of Imine-Linked COFs using 1,3,5-Tris(p-formylphenyl)benzene

The synthesis of imine-linked COFs from TFPB can be achieved through several methods, with solvothermal and ambient aqueous synthesis being the most common. The choice of method can influence the crystallinity, porosity, and overall yield of the resulting COF.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TFPB-based COFs

This protocol describes a general procedure for the solvothermal synthesis of imine-linked COFs. The specific amine linker used will determine the final properties of the COF.

-

Materials:

-

1,3,5-Tris(p-formylphenyl)benzene (TFPB)

-

Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB), p-phenylenediamine (PDA))

-

Solvent mixture (e.g., o-dichlorobenzene/n-butanol, dimethylacetamide (DMAc)/water)

-

Acetic acid (6 M aqueous solution)

-

Pyrex tube

-

-

Procedure:

-

In a Pyrex tube, add 1,3,5-Tris(p-formylphenyl)benzene and the corresponding amine linker in a stoichiometric ratio (e.g., 2:3 molar ratio for TFPB:PDA).

-

Add the chosen solvent mixture. A common solvent system is a mixture of o-dichlorobenzene and n-butanol.

-

Add an aqueous solution of acetic acid (e.g., 0.2 mL of 6 M acetic acid per 1 mL of solvent). Acetic acid acts as a catalyst for the imine condensation reaction.

-

The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

-

Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a designated period (e.g., 3-7 days).

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The collected solid is washed extensively with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and catalyst. This is often done using a Soxhlet extractor.

-

The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 120 °C) overnight.

-

Protocol 2: Ambient Aqueous Synthesis of TFPB-TAPB COF

This protocol outlines a more environmentally friendly approach to COF synthesis, avoiding harsh organic solvents and high temperatures.[2][3]

-

Materials:

-

1,3,5-Tris(p-formylphenyl)benzene (TFPB)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

Deionized water

-

Acetic acid

-

-

Procedure:

-

In a vial, suspend 1,3,5-Tris(p-formylphenyl)benzene in a mixture of deionized water and acetic acid.

-

In a separate vial, dissolve 1,3,5-Tris(4-aminophenyl)benzene in deionized water.

-

Add the TAPB solution to the TFPB suspension.

-

Stir the reaction mixture vigorously at room temperature. The formation of a precipitate is typically observed within minutes to a few hours.

-

Continue stirring for a specified duration (e.g., 2 hours) to ensure complete reaction.

-

Collect the resulting solid by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and acetone to remove any residual acetic acid and unreacted monomers.[2]

-

Dry the final COF product under vacuum.

-

Data Presentation: Characterization of TFPB-Based Imine COFs

The successful synthesis of COFs is typically confirmed by a suite of characterization techniques. The following tables summarize key quantitative data for several imine-linked COFs synthesized from TFPB.

| COF Name | Amine Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Yield (%) | Reference |

| TFPB-TAPB | 1,3,5-Tris(4-aminophenyl)benzene | Ambient Aqueous | 771 | - | - | 83.7 | [2][3] |

| TFPB-PDA | p-Phenylenediamine | Solvothermal | ~1200 | ~3.3 | - | - | [4] |

| TFPB-BD | Benzidine | Solvothermal | 2115 ± 50 | 2.7 | 1.24 ± 0.03 | - | [5][6] |

| Benzothiazole COF | 2-aminobenzothiazole derivative | Solvothermal | 328 | - | - | - | [7] |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine | Solvothermal | 2352 | - | 0.78 | - | [8] |

Note: "-" indicates data not available in the cited sources.

Mandatory Visualizations

Synthesis Workflow

Application in Drug Delivery: Doxorubicin Loading and Release

Application in Drug Delivery: A Case Study with Doxorubicin

The porous nature and tunable surface chemistry of TFPB-based COFs make them excellent candidates for drug delivery systems.[9] The imine linkages, which are stable at physiological pH (7.4), can be hydrolyzed under the acidic conditions often found in tumor microenvironments (pH ~5.4), enabling targeted drug release.[10]

Protocol 3: Doxorubicin (DOX) Loading and In Vitro Release

This protocol provides a method for loading the anticancer drug doxorubicin into a TFPB-based COF and evaluating its pH-dependent release.

-

Materials:

-

Synthesized TFPB-based COF

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

-

Centrifuge

-

-

Procedure for DOX Loading:

-

Disperse a known amount of the TFPB-based COF in a solution of doxorubicin in PBS (pH 7.4). The optimal drug-to-carrier ratio should be determined experimentally to maximize drug encapsulation efficiency.[10]

-

Stir the suspension at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug loading into the pores of the COF.

-

Centrifuge the mixture to separate the DOX-loaded COF (DOX@COF).

-

Wash the DOX@COF with PBS (pH 7.4) to remove any surface-adsorbed drug.

-

The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

-

-

Procedure for In Vitro DOX Release:

-

Disperse a known amount of the DOX@COF in two separate PBS solutions: one at pH 7.4 (simulating physiological conditions) and another at pH 5.4 (simulating the tumor microenvironment).

-

Incubate the suspensions at 37 °C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium after centrifugation.

-

Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

-

Plot the cumulative percentage of released DOX as a function of time for both pH conditions to evaluate the pH-dependent release profile. Studies have shown significantly higher drug release at the lower pH of cancer cells.[10]

-

Conclusion

1,3,5-Tris(p-formylphenyl)benzene is a valuable and versatile building block for the synthesis of highly crystalline and porous imine-linked COFs. The synthetic protocols outlined in this document provide a foundation for researchers to produce these advanced materials. The demonstrated application in pH-responsive drug delivery highlights the significant potential of TFPB-based COFs in the development of novel therapeutic platforms. The ability to tailor the pore size, functionality, and stability of these frameworks opens up a vast design space for creating COFs with specific properties for a multitude of applications in research, science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Covalent Organic Frameworks in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphyonline.com [graphyonline.com]

- 6. Doxorubicin-loaded aromatic imine-contained amphiphilic branched star polymer micelles: synthesis, self-assembly, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1,3,5-Tris(p-formylphenyl)benzene via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that serves as a critical building block in the synthesis of advanced materials.[1] Its rigid, planar structure makes it an ideal tripodal linker for the construction of porous organic materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] These materials are of significant interest in applications including gas storage, catalysis, and sensing. The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the synthesis of TFPB, offering high yields and tolerance to various functional groups.[3] This protocol details the synthesis of 1,3,5-Tris(p-formylphenyl)benzene from 1,3,5-tribromobenzene and 4-formylphenylboronic acid.

Reaction Principle

The synthesis of 1,3,5-Tris(p-formylphenyl)benzene is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide (1,3,5-tribromobenzene) to a Pd(0) complex, followed by transmetalation with the organoboron species (4-formylphenylboronic acid) in the presence of a base. The cycle is completed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene based on established literature procedures.[4]

Materials and Reagents:

-

1,3,5-Tribromobenzene (C₆H₃Br₃)

-

4-Formylphenylboronic acid (C₇H₇BO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene (C₇H₈)

-

Ethanol (C₂H₅OH)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add 1,3,5-tribromobenzene (0.5 g, 1.55 mmol), 4-formylphenylboronic acid (1.1 g, 6.95 mmol), potassium carbonate (1.05 g, 7.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.085 g, 0.075 mmol).[4]

-

The flask is equipped with a reflux condenser and purged with nitrogen gas.[4]

-

A solvent mixture of toluene (25 mL), ethanol (5 mL), and water (5 mL) is added to the flask.[4]

-

The reaction mixture is heated to reflux and stirred for 48 hours under a nitrogen atmosphere.[4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting mixture is transferred to a separatory funnel and extracted with dichloromethane.[4]

-

The combined organic phases are dried over anhydrous magnesium sulfate.[4]

-

The solvent is removed by rotary evaporation to yield the crude product.[4]

-

The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to afford 1,3,5-Tris(p-formylphenyl)benzene as a solid.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 0.5 | 1.55 | 1.0 |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 1.1 | 6.95 | 4.5 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.05 | 7.5 | 4.8 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.085 | 0.075 | 0.048 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent System | Toluene:Ethanol:Water (5:1:1) |

| Temperature | Reflux |

| Reaction Time | 48 hours[4] |

| Reported Yield | up to 92%[5] |

Table 3: Characterization Data for 1,3,5-Tris(p-formylphenyl)benzene

| Analysis | Data |

| Melting Point | 245–247 °C[5] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 10.10 (s, 3H, -CHO), 8.02 (d, J = 8.0 Hz, 6H, Ar-H), 7.91 (s, 3H, Ar-H), 7.86 (d, J = 8.0 Hz, 6H, Ar-H)[5] |

| IR (KBr, cm⁻¹) | 3051, 2927, 2811, 2720, 1701, 1603, 1389, 1317, 1220, 1174, 1109, 863, 817, 687, 519[5] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling synthesis of 1,3,5-Tris(p-formylphenyl)benzene.

Caption: Experimental workflow for the synthesis of 1,3,5-Tris(p-formylphenyl)benzene.

References

- 1. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 2. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for Photocatalytic Hydrogen Evolution using 1,3,5-Tris(p-formylphenyl)benzene-Based Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,5-Tris(p-formylphenyl)benzene (TFPB) in the synthesis of Covalent Organic Frameworks (COFs) for photocatalytic hydrogen evolution.

Introduction